molecular formula C15H12ClNO2 B070379 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile CAS No. 175204-00-9

2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile

Cat. No. B070379
M. Wt: 273.71 g/mol
InChI Key: GOYLMWYDYSHDDL-UHFFFAOYSA-N
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Description

The compound “2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Research has demonstrated the synthesis of dihydrofuran carbonitrile derivatives from compounds including 2-[(4-chlorophenyl)methoxy]-6-methoxybenzonitrile. These derivatives were analyzed using X-ray crystallography, highlighting their unique structural properties (Swamy et al., 2020).

  • Molecular Docking Studies : The drug-like properties of these compounds have been studied through in silico molecular docking analysis, comparing their binding affinities with standard drugs (Swamy et al., 2020).

Chemical Reactivity and Properties

  • Density Functional Theory (DFT) Analysis : DFT studies have been used to optimize the molecular structures of related compounds, providing insights into their reactivity and stability (Al‐Sehemi et al., 2012).

  • Photochemical Reactivity : Investigations into the photochemical reactivity of similar compounds, including 4-halobenzonitriles, have been conducted to understand their potential in various chemical reactions (Mangion & Arnold, 1999).

Potential Biological Applications

  • Antimicrobial Activity : Research has shown that derivatives of 2-[(4-chlorophenyl)methoxy]-6-methoxybenzonitrile exhibit antimicrobial activities, as demonstrated by the synthesis and study of related compounds (Okasha et al., 2022).

  • Anticancer Potential : Some derivatives have shown promise as anticancer agents, as evident from studies involving their synthesis and evaluation against various cancer cell lines (Tiwari et al., 2016).

Future Directions

The future research directions for “2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile” could involve further exploration of its synthesis, chemical properties, and potential applications. Compounds with similar structures have shown a range of biological activities, suggesting that “2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile” may also have interesting biological properties worth exploring .

properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-18-14-3-2-4-15(13(14)9-17)19-10-11-5-7-12(16)8-6-11/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYLMWYDYSHDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCC2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384984
Record name 2-[(4-chlorobenzyl)oxy]-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile

CAS RN

175204-00-9
Record name 2-[(4-chlorobenzyl)oxy]-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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